molecular formula C19H14BrF3N2O2 B284883 Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate

Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate

Cat. No.: B284883
M. Wt: 439.2 g/mol
InChI Key: ZFFJMPMVQYWMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is then used in various metabolic pathways to produce energy and other essential molecules. Inhibition of glutaminase by this compound leads to a decrease in glutamate production, which in turn leads to a decrease in energy production and cell growth in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits tumor growth and metastasis in preclinical models. This compound has been shown to have minimal toxicity in normal cells and tissues.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

Future research on Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate could focus on developing more potent and selective inhibitors of glutaminase, as well as identifying biomarkers that can predict response to this compound treatment in cancer patients. Additionally, this compound could be studied in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-cancer activity.

Synthesis Methods

Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized through a multistep process that involves the reaction of 4-bromoaniline with 2-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to have potent anti-cancer activity in preclinical studies. It selectively targets cancer cells that are dependent on glutamine metabolism for survival, while sparing normal cells. This compound has been studied in various cancer types, including breast, lung, and prostate cancer.

Properties

Molecular Formula

C19H14BrF3N2O2

Molecular Weight

439.2 g/mol

IUPAC Name

ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C19H14BrF3N2O2/c1-2-27-18(26)14-10-24-17-13(4-3-5-15(17)19(21,22)23)16(14)25-12-8-6-11(20)7-9-12/h3-10H,2H2,1H3,(H,24,25)

InChI Key

ZFFJMPMVQYWMRG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC=C2C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.